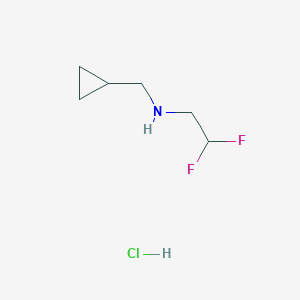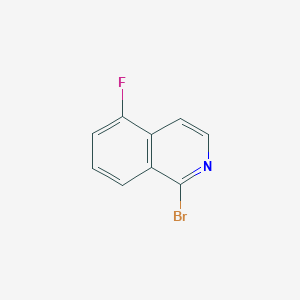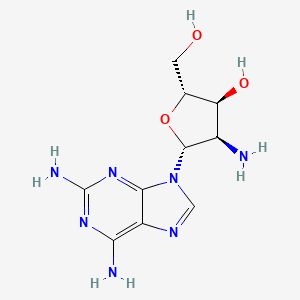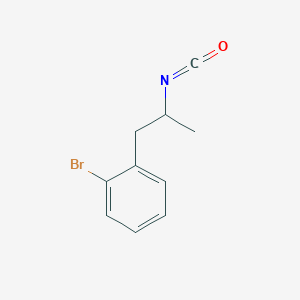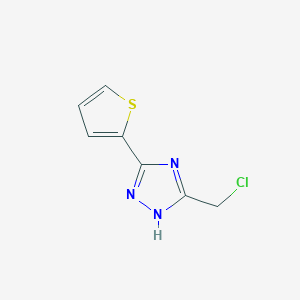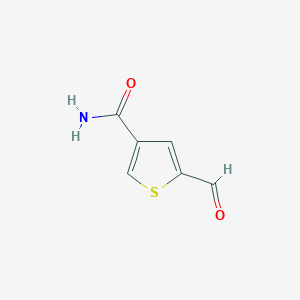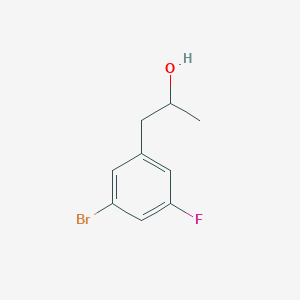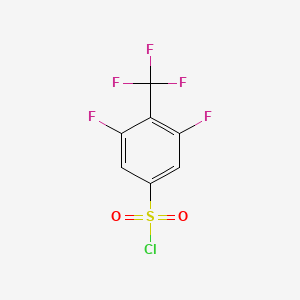
3,5-Difluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride
Übersicht
Beschreibung
3,5-Difluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride is an organofluorine compound characterized by the presence of both difluoro and trifluoromethyl groups attached to a benzene ring, along with a sulfonyl chloride functional group. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.
Wissenschaftliche Forschungsanwendungen
3,5-Difluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential as a precursor in the synthesis of drug candidates with enhanced pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.
Safety and Hazards
The compound causes severe skin burns and eye damage . Contact with water liberates toxic gas . It is recommended to not breathe dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection . In case of contact with skin or eyes, immediate medical attention is required .
Wirkmechanismus
Target of Action
The primary targets of 3,5-Difluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride are typically organic compounds such as thiophenes and pyrroles . The compound interacts with these targets in a process known as palladium-catalyzed desulfitative arylation .
Mode of Action
The compound interacts with its targets through a process known as palladium-catalyzed desulfitative arylation . This process involves the transfer of an aryl group from the sulfonyl chloride to the target molecule, facilitated by a palladium catalyst . The result is the formation of β-arylated thiophenes and 2,5-diarylated pyrroles .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the synthesis of β-arylated thiophenes and 2,5-diarylated pyrroles . These molecules are important in various chemical reactions and can serve as intermediates in the synthesis of more complex organic compounds .
Result of Action
The primary result of the action of this compound is the formation of β-arylated thiophenes and 2,5-diarylated pyrroles . These compounds can serve as intermediates in various chemical reactions and contribute to the synthesis of more complex organic compounds .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound’s reactivity and stability can be affected by factors such as temperature, pH, and the presence of other chemicals. Moreover, the compound’s efficacy in catalyzing reactions can be influenced by the concentration of the palladium catalyst and the nature of the target molecules .
Biochemische Analyse
Biochemical Properties
3,5-Difluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride plays a crucial role in biochemical reactions, particularly in the modification of biomolecules. This compound interacts with enzymes and proteins through sulfonylation reactions, where the sulfonyl chloride group reacts with nucleophilic amino acid residues such as lysine and cysteine. These interactions can lead to the inhibition or activation of enzyme activity, depending on the specific enzyme and the nature of the modification. For example, sulfonylation of cysteine residues can result in the formation of sulfonamide bonds, which can alter the enzyme’s active site and affect its catalytic function .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the concentration and exposure time. This compound can influence cell signaling pathways by modifying key signaling proteins through sulfonylation. For instance, the modification of kinases and phosphatases can lead to altered phosphorylation states of downstream targets, impacting cell proliferation, differentiation, and apoptosis. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through covalent modification of biomolecules. The sulfonyl chloride group is highly reactive and can form stable covalent bonds with nucleophilic sites on proteins and enzymes. This covalent binding can result in enzyme inhibition or activation, depending on the specific target and the nature of the modification. For example, the sulfonylation of active site residues in enzymes can block substrate binding or alter the enzyme’s conformation, leading to changes in catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is generally stable under standard storage conditions, but it can hydrolyze in the presence of moisture, leading to the formation of sulfonic acid derivatives. Over time, the degradation products can accumulate and potentially affect the compound’s reactivity and efficacy in biochemical assays. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to sustained modifications of cellular proteins, resulting in prolonged effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, this compound can selectively modify target proteins without causing significant toxicity. At higher doses, it can induce adverse effects such as oxidative stress, inflammation, and cytotoxicity. These toxic effects are likely due to the extensive modification of cellular proteins and the disruption of critical cellular processes. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further react with cellular nucleophiles. These metabolic transformations can affect the compound’s bioavailability and activity, as well as its potential to cause toxicity. Additionally, the presence of fluorine atoms in the compound can influence its metabolic stability and the formation of specific metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while its interactions with specific transporters can facilitate its uptake and distribution within different cellular compartments. The localization and accumulation of the compound can affect its activity and potential toxicity, as well as its ability to reach target sites within the cell .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can localize to specific organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its effects on protein function and cellular metabolism. Targeting signals and post-translational modifications can also play a role in directing the compound to specific subcellular compartments, thereby influencing its activity and function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride typically involves the introduction of fluorine atoms and the sulfonyl chloride group onto a benzene ring. One common method is the electrophilic aromatic substitution reaction, where a benzene derivative is treated with fluorinating agents and sulfonyl chloride reagents under controlled conditions. For example, the reaction of 3,5-difluorotoluene with chlorosulfonic acid can yield the desired sulfonyl chloride compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process, making it suitable for large-scale manufacturing.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Difluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, forming sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction: The sulfonyl chloride group can be reduced to a sulfinyl or sulfhydryl group using reducing agents like lithium aluminum hydride.
Cross-coupling reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, primary or secondary amines, and alcohols are commonly used under mild to moderate conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Cross-coupling reactions: Palladium catalysts, along with bases like potassium carbonate, are used under inert atmosphere conditions.
Major Products Formed
Sulfonamide derivatives: Formed from nucleophilic substitution with amines.
Sulfonate esters: Formed from nucleophilic substitution with alcohols.
Biaryl compounds: Formed from cross-coupling reactions with aryl halides.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Lacks the difluoro groups, making it less electron-withdrawing and potentially less reactive in certain reactions.
3-(Trifluoromethyl)benzenesulfonyl chloride: Similar structure but with different substitution pattern, affecting its reactivity and applications.
1,4-Bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups but lacks the sulfonyl chloride functionality, limiting its use in nucleophilic substitution reactions.
Uniqueness
3,5-Difluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride is unique due to the combination of difluoro and trifluoromethyl groups along with the sulfonyl chloride functionality. This combination imparts distinct electronic properties and reactivity, making it a valuable compound in various chemical transformations and applications.
Eigenschaften
IUPAC Name |
3,5-difluoro-4-(trifluoromethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF5O2S/c8-16(14,15)3-1-4(9)6(5(10)2-3)7(11,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLYBTKFWXFTTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(F)(F)F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


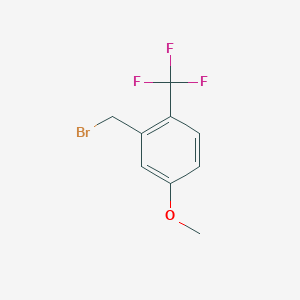
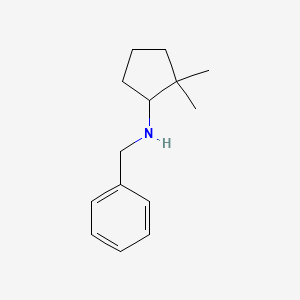
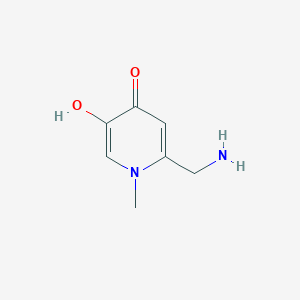
![N-{2-[5-(2-chloroacetyl)-2-fluorophenyl]ethyl}acetamide](/img/structure/B1376085.png)
